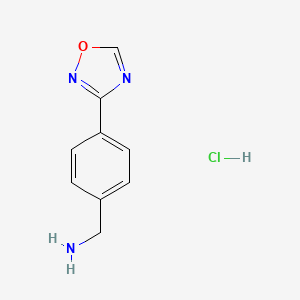

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

[4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9;/h1-4,6H,5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQGXXOEPMSDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NOC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841081-38-6 | |

| Record name | Benzenemethanamine, 4-(1,2,4-oxadiazol-3-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride typically involves the cyclization of acylthiosemicarbazide followed by desulfurization and intramolecular rearrangement . The reaction conditions often include the use of oxidants to increase the yield of the desired oxadiazole product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups .

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Employed in the development of new materials with specific properties.

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

- Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of oxadiazoles have been shown to inhibit enzymes or receptors involved in disease pathways . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Storage : Inert atmosphere, room temperature.

- Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Heterocyclic and Complex Substituents

Simplified Structural Analogs

Key Comparative Insights

- Electron-donating groups (e.g., methoxy in ) stabilize the oxadiazole, altering binding interactions.

Lipophilicity :

Synthetic Accessibility :

- Safety profiles differ; the main compound’s hazards (H302, H315, etc.) are moderate compared to severe respiratory risks in triazolo pyridazine analogs ().

Biological Activity

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride is a synthetic compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and nematicidal properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring fused with a phenyl group, which is known to enhance its lipophilicity and reactivity. The unique structural configuration allows it to interact with various biological targets, making it a candidate for pharmacological applications.

Anticancer Activity

Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. For instance, studies have shown that (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride can induce apoptosis in cancer cells through the activation of p53 and caspase-3 pathways.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride | MCF-7 | 0.65 | Apoptosis via p53 activation |

| 1,2,4-Oxadiazol Derivative A | HeLa | 2.41 | Caspase activation |

| 1,2,4-Oxadiazol Derivative B | PANC-1 | 0.75 | Cell cycle arrest |

In a study involving MCF-7 cells, the compound demonstrated an IC50 value of 0.65 µM, indicating potent anticancer activity compared to other derivatives . The mechanism primarily involves apoptosis induction through the modulation of apoptotic pathways.

Antimicrobial Activity

The antimicrobial properties of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride have been explored in various contexts. Compounds containing the oxadiazole moiety have shown effectiveness against a range of pathogens.

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride | Staphylococcus aureus | 15 µg/mL |

| 1,2,4-Oxadiazol Derivative C | E. coli | 10 µg/mL |

The compound exhibited significant activity against Staphylococcus aureus with an MIC of 15 µg/mL . This suggests that it may serve as a potential lead in developing new antimicrobial agents.

Nematicidal Activity

Recent studies have highlighted the nematicidal potential of oxadiazole derivatives against agricultural pests. The compound has been tested against various nematodes with promising results.

Table 3: Nematocidal Activity

| Compound | Nematode Species | LC50 (µg/mL) |

|---|---|---|

| (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride | Bursaphelenchus xylophilus | 2.8 |

| Oxadiazole Derivative D | Aphelenchoides besseyi | 3.3 |

In particular, it demonstrated an LC50 value of 2.8 µg/mL against Bursaphelenchus xylophilus, outperforming conventional nematicides like avermectin .

Case Studies

Several case studies support the biological activity of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine hydrochloride:

- Anticancer Study : A study focused on MCF-7 breast cancer cells showed that treatment with the compound resulted in increased levels of p53 and cleaved caspase-3 after 48 hours of exposure. This suggests a robust apoptotic response triggered by the compound .

- Antimicrobial Efficacy : In vitro testing against various bacterial strains revealed that oxadiazole derivatives significantly inhibited growth rates compared to untreated controls. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- Nematicidal Action : Field trials demonstrated that application of the compound led to a marked reduction in nematode populations in treated soil samples compared to controls .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.